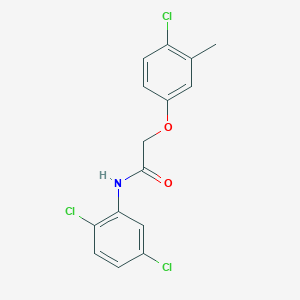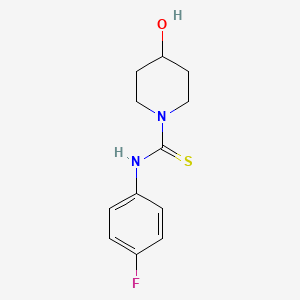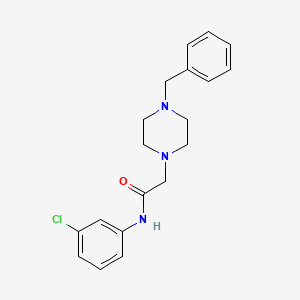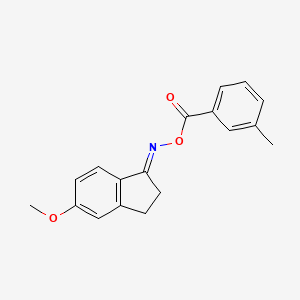![molecular formula C17H17NO6 B5786267 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid, also known as DAPA, is a synthetic compound that has gained attention for its potential therapeutic applications. DAPA belongs to the family of hydroxybenzoic acids and has been synthesized through various methods.
作用機序
The mechanism of action of 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid is not fully understood, but it is believed to be related to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response, and to increase the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes. In vivo studies have shown that this compound can inhibit tumor growth and improve the survival rate of animals with cancer.
実験室実験の利点と制限
One advantage of using 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, this compound has been shown to have a number of potential therapeutic applications, making it a promising compound for further study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are a number of future directions for research on 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid. One area of interest is its potential as an anti-inflammatory and antioxidant agent. Further studies are needed to determine the optimal dosage and administration method of this compound for these applications. Another area of interest is its potential as an antitumor agent. Additional studies are needed to determine the efficacy of this compound in treating various types of cancer and to identify the optimal dosage and administration method. Finally, more research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic applications.
合成法
2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid has been synthesized through various methods, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-amino-5-hydroxybenzoic acid in the presence of a base, or by the reaction of 3,4-dimethoxybenzoyl chloride with 2-amino-5-hydroxybenzoic acid methyl ester. The yield of this compound from these methods is typically high, ranging from 70-90%.
科学的研究の応用
2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and antitumor properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve the survival rate of animals with cancer.
特性
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-23-14-6-3-10(7-15(14)24-2)8-16(20)18-13-5-4-11(19)9-12(13)17(21)22/h3-7,9,19H,8H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQCXWUAGIPDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)
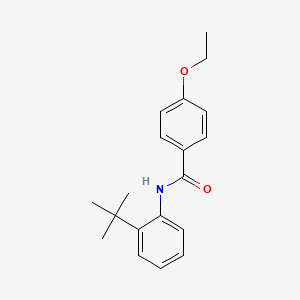
![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)


![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786241.png)

